1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its intricate molecular structure, which includes an ethoxyphenyl group, a piperazine moiety, and an indole derivative. Its molecular formula is , and it has a molecular weight of approximately 447.54 g/mol . The compound is primarily studied for its potential biological activities and applications in medicinal chemistry.
The synthesis of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves several steps:
The molecular structure of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione can be represented using various structural formulas:
CCOc1ccc(cc1)n1c2c(c(ncn2)N2CCN(CC2)C(c2ccccc2OCC)=O)nn1
This notation indicates the presence of multiple functional groups and a complex arrangement of rings within the molecule.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 447.54 g/mol |
LogP | 3.341 |
Polar Surface Area | 81.415 Ų |
Hydrogen Bond Acceptors | 8 |
The compound participates in various chemical reactions:
The mechanism of action for 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific biological targets:
Studies have indicated that similar compounds exhibit significant effects on cell membrane integrity and can disrupt cellular functions in pathogenic bacteria .
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its diverse functional groups.
Key chemical properties include:
Experimental data on solubility and stability are crucial for understanding its behavior in biological systems .
The scientific applications of 1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione include:
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2